1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and kinase inhibition properties .
Mechanism of Action
Target of Action
The primary target of the compound 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-, also known as 2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethanol, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell growth is a primary concern .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- are largely determined by its interactions with various biomolecules. For instance, it has been found to have good in vitro anti-proliferative activities against leukemia cell lines . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in cell proliferation .
Cellular Effects
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- has been shown to significantly inhibit the viability of several NSCLC cell lines in vitro by inducing apoptosis . This indicates that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . Another approach includes the reaction of 5-aminopyrazole with ethyl acetoacetate, followed by cyclization with formamide . Industrial production methods typically involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperature conditions. Major products formed from these reactions include various substituted pyrazolopyrimidine derivatives with potential biological activities .
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- has been extensively studied for its scientific research applications, including:
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- can be compared with other similar compounds, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but lacks the ethanol group, which may affect its solubility and biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These derivatives vary in their substituents, which can significantly influence their biological activities and pharmacokinetic properties.
The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- lies in its specific substitution pattern, which enhances its solubility and bioavailability, making it a valuable compound for drug development .
Properties
IUPAC Name |
2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-3-11-12(1-2-13)7(5)10-4-9-6/h3-4,13H,1-2H2,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGHVLOMTHSSAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=NC=NC(=C21)N)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277320 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100524-24-1 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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